N,N-Diethyl-cyclohexane-1,4-diamine
Overview
Description
N,N-Diethyl-cyclohexane-1,4-diamine: is a cyclic diamine with the chemical formula C12H26N2 . It is a colorless liquid with a faint amine odor and is commonly used in the production of polyurethane and epoxy resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethyl-cyclohexane-1,4-diamine can be synthesized through the reaction of cyclohexane-1,4-diamine with diethylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyclohexane-1,4-diamine and diethylamine are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: N,N-Diethyl-cyclohexane-1,4-diamine is used as a building block in the synthesis of complex organic molecules. It is also employed in the production of polymers and resins.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It is used in research related to enzyme inhibition and receptor binding.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is widely used in the production of polyurethane and epoxy resins, which are essential materials in the manufacturing of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of N,N-Diethyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
N1,N1-Dimethylcyclohexane-1,4-diamine: Similar in structure but with methyl groups instead of ethyl groups.
Cyclohexane-1,4-diamine: Lacks the diethyl substitution, making it less bulky and potentially less reactive in certain reactions.
Uniqueness: N,N-Diethyl-cyclohexane-1,4-diamine is unique due to its diethyl substitution, which imparts specific steric and electronic properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
4-N,4-N-diethylcyclohexane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h9-10H,3-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWPGRUTHAZDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325357 | |
Record name | N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42389-54-8 | |
Record name | 42389-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-1,4-cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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